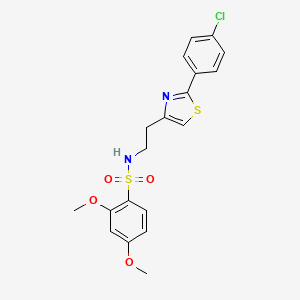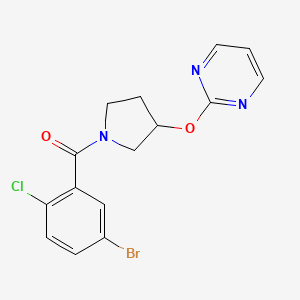![molecular formula C17H13N3O2S B2792037 1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone CAS No. 477852-91-8](/img/structure/B2792037.png)
1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is a heterocyclic compound that features a unique combination of functional groups, including a pyridinone ring, an oxadiazole ring, and a propynylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the reaction of a hydrazide with a thioester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.
Introduction of the Propynylsulfanyl Group: The propynylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable thiol with a propargyl halide under basic conditions to form the propynylsulfanyl group.
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a β-keto ester or an α,β-unsaturated ketone.
Final Coupling Step: The final step involves coupling the oxadiazole and pyridinone intermediates through a suitable cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone can undergo various types of chemical reactions, including:
Oxidation: The propynylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Catalytic hydrogenation (e.g., Pd/C, H2)
Substitution: NaH, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It can serve as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for high-throughput screening.
作用機序
The mechanism of action of 1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can act as a bioisostere for amides, potentially inhibiting enzyme activity by mimicking natural substrates. The propynylsulfanyl group may enhance binding affinity through hydrophobic interactions or covalent bonding with target proteins.
類似化合物との比較
1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone can be compared with other similar compounds such as:
1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-thiadiazol-2-yl]-2(1H)-pyridinone: This compound features a thiadiazole ring instead of an oxadiazole ring, which may result in different electronic and steric properties.
1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-triazol-2-yl]-2(1H)-pyridinone: The triazole ring can provide additional hydrogen bonding interactions, potentially altering the compound’s binding affinity and selectivity.
1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-quinolinone: The quinolinone ring system can introduce additional aromaticity and rigidity, affecting the compound’s overall stability and reactivity.
特性
IUPAC Name |
1-benzyl-5-(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-2-10-23-17-19-18-16(22-17)14-8-9-15(21)20(12-14)11-13-6-4-3-5-7-13/h1,3-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEXGYGZEHWYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(O1)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2791957.png)
methanone](/img/structure/B2791958.png)

![6-(2,4,6-trimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2791960.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2791962.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2791966.png)
![3-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2791967.png)


![7,8-dihydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2791972.png)

